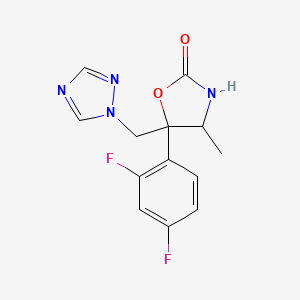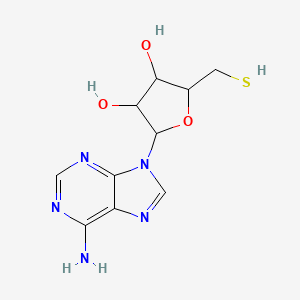
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound features a purine base linked to a modified ribose sugar, making it structurally similar to nucleosides found in DNA and RNA. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors like formamide and glycine.
Attachment to Ribose: The purine base is then attached to a ribose sugar derivative. This step often involves the use of a glycosylation reaction, where the purine base reacts with a protected ribose derivative under acidic or basic conditions.
Modification of the Ribose: The ribose sugar is modified to introduce the sulfanylmethyl group. This can be achieved through a substitution reaction where a suitable thiol reagent reacts with a halogenated ribose derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control, high-yield purification techniques like crystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfanylmethyl group, potentially leading to the formation of dihydropurine derivatives or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanylmethyl group, where various nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives or thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid chemistry. It can be used as a probe to investigate DNA and RNA interactions, as well as the mechanisms of enzyme action on nucleic acids. Its structural similarity to natural nucleosides makes it a valuable tool for studying genetic processes and developing new biotechnological applications.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a promising candidate for drug development, particularly in targeting viral replication and cancer cell proliferation.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate for the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol involves its interaction with nucleic acids and enzymes. The purine base can form hydrogen bonds with complementary nucleotides, allowing it to integrate into DNA or RNA strands. This integration can disrupt normal genetic processes, leading to the inhibition of viral replication or cancer cell growth.
At the molecular level, the compound can target specific enzymes involved in nucleic acid metabolism. By binding to the active site of these enzymes, it can inhibit their activity and prevent the synthesis or repair of nucleic acids. This mechanism is particularly relevant in the development of antiviral and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopurine: A structural isomer of the purine base in the compound, used as a fluorescent probe in DNA studies.
6-Thioguanine: A thiol-containing purine derivative used in cancer treatment.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol is unique due to its combination of a purine base with a modified ribose sugar containing a sulfanylmethyl group. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications. Its ability to interact with nucleic acids and enzymes sets it apart from other similar compounds, providing unique opportunities for therapeutic development and scientific exploration.
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJHWWUZHBUUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
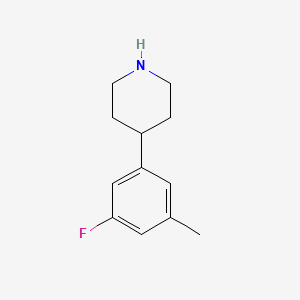
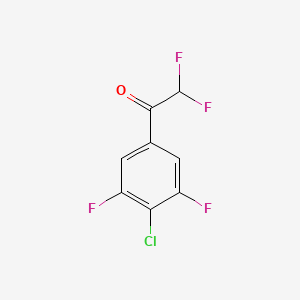
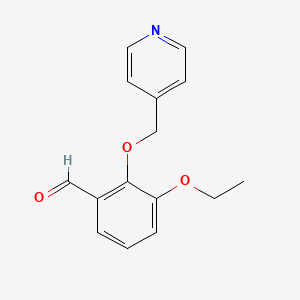
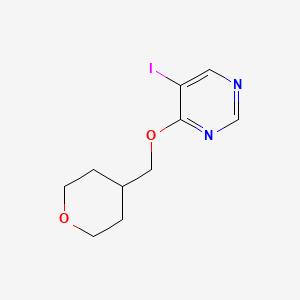
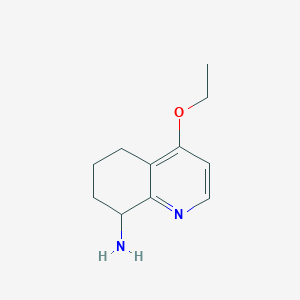
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)





